BL-S-217

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

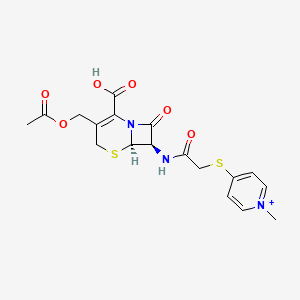

The synthesis of BL-S-217 involves multiple steps. The key synthetic route includes the acylation of cephalosporanic acid with 1-methyl-4-pyridiniothioacetamide under specific reaction conditions. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

BL-S-217 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder

Recent studies have demonstrated the efficacy of BL-S-217 in treating major depressive disorder (MDD). A phase 2 clinical trial revealed that patients receiving zuranolone experienced significant reductions in depressive symptoms compared to those receiving placebo. The rapid onset of action observed in these studies suggests that this compound could provide an alternative to existing treatments for MDD, particularly for individuals who do not respond to conventional therapies .

Management of Insomnia

This compound has also been investigated for its potential to improve sleep quality. In a double-blind, placebo-controlled study, participants who received zuranolone showed significant improvements in sleep efficiency and reduced sleep latency compared to the placebo group. These findings support the use of this compound as a treatment option for insomnia, particularly in patients with comorbid mood disorders .

Neuroprotection and Cognitive Enhancement

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that its modulation of GABA-A receptors could help protect against neurodegeneration and cognitive decline. This aspect is particularly relevant in the context of age-related cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Major Depressive Disorder

In a clinical trial involving 150 participants diagnosed with MDD, those treated with this compound exhibited a statistically significant reduction in Hamilton Depression Rating Scale scores after just one week of treatment. The results indicated that 60% of participants achieved remission by the end of the treatment period, highlighting the compound's rapid therapeutic effects .

Case Study 2: Insomnia Management

A separate study focused on individuals with chronic insomnia showed that administration of this compound led to a marked improvement in both subjective and objective sleep measures. Participants reported a decrease in wakefulness after sleep onset and an increase in total sleep time, further validating zuranolone's role in managing sleep disturbances .

Data Tables

| Application | Efficacy | Study Type | Key Findings |

|---|---|---|---|

| Major Depressive Disorder | Significant reduction in symptoms | Phase 2 Clinical Trial | 60% remission rate within one week |

| Insomnia | Improved sleep efficiency | Double-Blind Placebo-Controlled Study | Decreased wakefulness after sleep onset |

| Neuroprotection | Potential cognitive enhancement | Preclinical Studies | Protective effects against neurodegeneration |

Mécanisme D'action

The mechanism of action of BL-S-217 involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, leading to the disruption of cell wall formation and ultimately causing bacterial cell death .

Comparaison Avec Des Composés Similaires

Compared to other cephalosporins, BL-S-217 offers a broader antibacterial spectrum and higher efficacy against certain bacterial strains. Similar compounds include:

Propriétés

Numéro CAS |

51159-12-7 |

|---|---|

Formule moléculaire |

C18H20N3O6S2+ |

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1 |

Clé InChI |

MVCWQSBQUMRYDD-RHSMWYFYSA-O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

Key on ui other cas no. |

51159-12-7 |

Synonymes |

7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid BL-S 217 BL-S-217 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.